1-Deoxy-N-acetylglucosamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

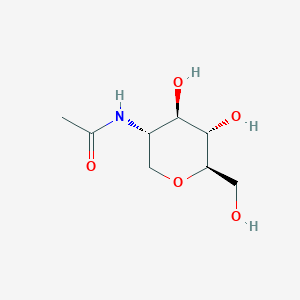

1-Deoxy-N-acetylglucosamine is a derivative of glucose, specifically an amino sugar. This compound is characterized by the presence of an acetylamino group attached to the second carbon of the glucose molecule, replacing the hydroxyl group. It is a significant compound in the field of biochemistry and medicinal chemistry due to its structural similarity to naturally occurring sugars and its potential biological activities.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-Deoxy-N-acetylglucosamine typically involves the acetylation of 1,5-Anhydro-2-Deoxy-D-Glucitol. The process begins with the protection of hydroxyl groups, followed by the introduction of the acetylamino group. Common reagents used in this synthesis include acetic anhydride and a base such as pyridine. The reaction is usually carried out under mild conditions to prevent degradation of the sugar moiety.

Industrial Production Methods: Industrial production of this compound may involve enzymatic methods, where specific enzymes catalyze the acetylation process. This method is preferred for large-scale production due to its efficiency and selectivity. Additionally, biotechnological approaches using genetically modified microorganisms can be employed to produce the compound in a more sustainable and environmentally friendly manner.

化学反応の分析

Reactivity in Glycosylation Reactions

1-DGlcNAc’s deoxygenation at C1 alters its glycosylation potential compared to NAG:

-

Challenges in Direct Glycosylation :

Table 2: Reactivity Comparison of NAG Derivatives

| Compound | Glycosylation Efficiency | Key Reactivity Hindrance |

|---|---|---|

| NAG | High | None |

| 1-DGlcNAc | Low | C1 deoxygenation, oxazoline formation |

Antibacterial Activity and Target Interactions

1-DGlcNAc exhibits species-specific antibacterial activity against Xanthomonas oryzae pv. oryzae (MIC: 23.90 µg/mL) . Key mechanistic insights include:

-

Stereochemical Specificity : Its diastereomer (2-acetamido-1,5-anhydro-2-deoxy-D-mannitol) lacks activity, highlighting the importance of spatial conformation .

-

Downregulation of Virulence Genes : Treatment with 1-DGlcNAc suppresses rpfF (diffusible signal factor synthesis) and gumD (extracellular polysaccharide biosynthesis) in X. oryzae .

Proposed Targets :

-

Unique proteins in X. oryzae (e.g., cell division protein FtsZ) identified via PharmMapper analysis .

Stability and Degradation Pathways

1-DGlcNAc derivatives exhibit varied stability under reaction conditions:

-

Acid Sensitivity : Degrades in acidic environments (e.g., HCl), releasing glucosamine bound to cation exchange resins .

-

Thermal Stability : Stable at ≤100°C but undergoes hydrolysis at elevated temperatures (110°C) under pressure .

Table 3: Hydrolysis Kinetics of NAG Derivatives

| Compound | Hydrolysis Rate (pH 2–5, 110°C) | Major Products |

|---|---|---|

| 1-DGlcNAc | Slow (55% at 7 hours) | Glucosamine, acetate |

| NAG | Rapid (90% at 6.5 hours) | Glucosamine, acetate |

Theoretical and Computational Insights

科学的研究の応用

Anti-Inflammatory Properties

1-DNAG and its analogs have been investigated for their anti-inflammatory effects, particularly in the context of chronic inflammatory diseases.

- Clinical Trials in Multiple Sclerosis : A recent study published by researchers at the University of California, Irvine, demonstrated that N-acetylglucosamine significantly reduced inflammation markers and improved neurological function in patients with multiple sclerosis (MS). The trial indicated a 30% improvement in neurological function among participants receiving N-acetylglucosamine, suggesting its potential as a therapeutic agent for neuroinflammation .

- Synthesis of New Derivatives : Research on bi-deoxy-N-acetyl-glucosamine (BNAG) derivatives has shown promising anti-inflammatory effects. BNAG1 exhibited the highest inhibition of inflammatory markers such as IL-6 and TNF-α in vitro, indicating that modifications to the NAG structure can enhance its therapeutic efficacy against inflammation .

Cancer Therapeutics

The application of 1-DNAG in cancer treatment is an emerging area of research.

- Chemical Exchange Saturation Transfer (CEST) MRI Agents : Studies have proposed using N-acetyl glucosamine as a CEST MRI agent for tumor detection. In vivo experiments demonstrated significant CEST effects in breast cancer models treated with GlcNAc, highlighting its potential role in cancer diagnostics .

- Immunotherapy Development : The anti-inflammatory properties of 1-DNAG suggest it could be utilized in developing immunotherapies for cancer treatment, potentially enhancing the efficacy of existing therapies by modulating immune responses .

Joint Health and Osteoarthritis

1-DNAG is also being explored for its benefits in joint health.

- Osteoarthritis Treatment : N-acetylglucosamine has been widely used as a dietary supplement for osteoarthritis. Its derivatives may offer enhanced effects, as seen in studies where modified glucosamines showed improved anti-inflammatory properties compared to their parent compounds. This suggests that 1-DNAG could be beneficial in managing symptoms associated with degenerative joint diseases .

Glycobiology and Cellular Functions

The role of 1-DNAG in glycobiology is significant due to its involvement in glycoprotein synthesis.

- Cellular Signaling and Protection : O-GlcNAc signaling, which involves the modification of proteins by N-acetylglucosamine, plays a critical role in cellular protection mechanisms. This modification has been linked to cardioprotection and other cellular functions, indicating that 1-DNAG may have broader implications beyond inflammation and cancer treatment .

Industrial Applications

Beyond medical applications, 1-DNAG has potential uses in industrial biotechnology.

- Biomass Production : GlcNAc derivatives can serve as carbon sources for microbial fermentation processes, contributing to biofuel production from chitin waste. This application highlights the compound's versatility beyond health-related uses .

Case Studies Overview

作用機序

The mechanism of action of 1-Deoxy-N-acetylglucosamine involves its interaction with specific enzymes and receptors in biological systems. The acetylamino group allows it to mimic natural substrates, thereby inhibiting or modulating the activity of enzymes involved in carbohydrate metabolism. This interaction can affect various molecular pathways, leading to changes in cellular functions.

類似化合物との比較

N-Acetylglucosamine: Similar in structure but differs in the position of the acetylamino group.

2-Acetamido-2-Deoxy-D-Glucose: Another amino sugar with similar properties but different biological activities.

Uniqueness: 1-Deoxy-N-acetylglucosamine is unique due to its specific structural configuration, which allows it to interact with a distinct set of enzymes and receptors. This specificity makes it a valuable tool in biochemical research and potential therapeutic applications.

特性

CAS番号 |

144031-00-5 |

|---|---|

分子式 |

C8H15NO5 |

分子量 |

205.21 g/mol |

IUPAC名 |

N-[(3S,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

InChI |

InChI=1S/C8H15NO5/c1-4(11)9-5-3-14-6(2-10)8(13)7(5)12/h5-8,10,12-13H,2-3H2,1H3,(H,9,11)/t5-,6+,7+,8+/m0/s1 |

InChIキー |

VCYYRDKGHLOTQU-LXGUWJNJSA-N |

SMILES |

CC(=O)NC1COC(C(C1O)O)CO |

異性体SMILES |

CC(=O)N[C@H]1CO[C@@H]([C@H]([C@@H]1O)O)CO |

正規SMILES |

CC(=O)NC1COC(C(C1O)O)CO |

同義語 |

Propanoic acid, 2-hydroxy-, compds. with bisphenol A-epichlorohydrin-polyethylene glycol ether with bisphenol A (2:1) polymer-2-(methylamino)ethanol reaction products |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。